![molecular formula C8H5ClF2OS B1304725 2-(Difluoromethylthio)benzoyl chloride CAS No. 79676-60-1](/img/structure/B1304725.png)
2-(Difluoromethylthio)benzoyl chloride
Overview
Description
Scientific Research Applications
Late-Stage Difluoromethylation
2-(Difluoromethylthio)benzoyl chloride: is instrumental in late-stage difluoromethylation processes. This technique is crucial for introducing the difluoromethyl group into complex molecules, enhancing their pharmaceutical properties . It’s particularly valuable for site-selective installation of CF2H onto large biomolecules like proteins, offering a pathway to modify biological molecules with precision .
LC-MS/MS Derivatization
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), 2-(Difluoromethylthio)benzoyl chloride can be used for derivatization of small polar molecules. This improves the detection and quantification of metabolites in biological samples, aiding in metabolomics studies .
Synthesis of Agrochemicals
The compound finds application in the synthesis of agrochemicals. Its reactivity allows for the creation of novel compounds that can serve as pesticides or herbicides, contributing to the development of more efficient and environmentally friendly agricultural products .
Pharmaceutical Product Development
2-(Difluoromethylthio)benzoyl chloride: is a precursor in synthesizing various pharmaceutical products. Its incorporation into drug molecules can significantly alter their pharmacokinetic and pharmacodynamic profiles, leading to the development of new medications .
Friedel-Crafts Acylation Reactions
This compound is used in Friedel-Crafts acylation reactions, a cornerstone method in organic chemistry. It helps in forming C-C bonds in the synthesis of natural products, active pharmaceutical ingredients, and fine chemicals .
Environmental Chemistry
In environmental chemistry, 2-(Difluoromethylthio)benzoyl chloride is used to study the degradation of chemicals and their interaction with various environmental factors. This research is vital for understanding the ecological impact of chemical compounds .
Material Science
Researchers utilize 2-(Difluoromethylthio)benzoyl chloride in material science to develop new materials with unique properties, such as increased resistance to degradation or improved thermal stability .
Food Additives and Dye Manufacturing
Lastly, it serves as a building block in the manufacturing of food additives and dyes. The compound’s structural flexibility allows for the creation of a wide range of colors and flavors used in the food industry .
Mechanism of Action
Target of Action
It’s known that this compound is used in difluoromethylation processes . Difluoromethylation is a chemical reaction that introduces a CF2H group into a molecule, and it’s often used to modify the properties of pharmaceuticals and other biologically active compounds .
Mode of Action
The mode of action of 2-(Difluoromethylthio)benzoyl chloride involves the formation of a bond between the CF2H group and another atom in a molecule . This can occur with various types of atoms, including carbon (sp, sp2, sp3), oxygen, nitrogen, or sulfur . The process can be facilitated by metal-based methods, which can transfer the CF2H group to carbon sites .
Biochemical Pathways
The introduction of a cf2h group into a molecule can significantly alter its properties and behavior, potentially affecting various biochemical pathways .
Result of Action
The introduction of a CF2H group into a molecule can significantly alter its properties, potentially enhancing its biological activity or altering its interaction with biological targets . This can lead to changes at the molecular and cellular level, although the specific effects would depend on the nature of the molecule being modified .
Action Environment
The action of 2-(Difluoromethylthio)benzoyl chloride can be influenced by various environmental factors. For example, the efficiency of the difluoromethylation process can be affected by the presence of other substances, the temperature, and the pH of the environment . .
Safety and Hazards
properties
IUPAC Name |
2-(difluoromethylsulfanyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2OS/c9-7(12)5-3-1-2-4-6(5)13-8(10)11/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDOHIKAMXAESY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)SC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378921 | |
Record name | 2-(Difluoromethylthio)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethylthio)benzoyl chloride | |
CAS RN |
79676-60-1 | |
Record name | 2-(Difluoromethylthio)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 79676-60-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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